4-[(aminooxy)methyl]benzoic acid hydrochloride
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Overview
Description
4-[(aminooxy)methyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C₈H₁₀ClNO₃. It is commonly used in research and development, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes an aminooxy group attached to a benzoic acid moiety, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(aminooxy)methyl]benzoic acid hydrochloride typically involves the reaction of 4-formylbenzoic acid with hydroxylamine hydrochloride in the presence of a suitable base. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(aminooxy)methyl]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
4-[(aminooxy)methyl]benzoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 4-[(aminooxy)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, inhibiting their activity. This property makes it useful in studying enzyme mechanisms and as a potential inhibitor of certain biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(hydroxyamino)methyl]benzoic acid hydrochloride
- 4-[(methoxyamino)methyl]benzoic acid hydrochloride
- 4-[(ethoxyamino)methyl]benzoic acid hydrochloride
Uniqueness
4-[(aminooxy)methyl]benzoic acid hydrochloride is unique due to its aminooxy group, which imparts distinct reactivity compared to other similar compounds. This reactivity allows it to participate in a broader range of chemical reactions and makes it a valuable tool in various scientific applications .
Properties
IUPAC Name |
4-(aminooxymethyl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c9-12-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGJVYCOAKZKBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20228-85-7 |
Source
|
Record name | 4-[(aminooxy)methyl]benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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